
1-Chloro-1-(difluoromethoxy)-1,2,2-trifluoroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(difluoromethoxy)-1,2,2-trifluoroethane, also known as Isoflurane, is a fluorinated methyl ether. It is widely recognized for its use as a volatile anesthetic agent in medical settings. The compound has the molecular formula C₃H₂ClF₅O and a molecular weight of 184.49 g/mol . Isoflurane is known for its efficacy in inducing and maintaining general anesthesia, making it a critical component in modern anesthetic practices.
Méthodes De Préparation
The synthesis of 1-Chloro-1-(difluoromethoxy)-1,2,2-trifluoroethane typically involves the reaction of chlorodifluoromethane with trifluoroethanol in the presence of a catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods often involve large-scale reactors and stringent quality control measures to produce Isoflurane in bulk quantities .
Analyse Des Réactions Chimiques
1-Chloro-1-(difluoromethoxy)-1,2,2-trifluoroethane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert Isoflurane into less fluorinated derivatives.
Substitution: Isoflurane can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Chloro-1-(difluoromethoxy)-1,2,2-trifluoroethane has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in various analytical techniques.
Biology: Isoflurane is employed in studies involving the central nervous system due to its anesthetic properties.
Medicine: Beyond its primary use as an anesthetic, Isoflurane is studied for its potential neuroprotective effects.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(difluoromethoxy)-1,2,2-trifluoroethane involves its interaction with the central nervous system. Isoflurane enhances the activity of gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission. This results in the suppression of neuronal activity, thereby inducing anesthesia. The compound also affects other ion channels and receptors, contributing to its overall anesthetic effect .
Comparaison Avec Des Composés Similaires
1-Chloro-1-(difluoromethoxy)-1,2,2-trifluoroethane can be compared with other similar compounds such as:
Enflurane: Another fluorinated methyl ether used as an anesthetic. Isoflurane is preferred due to its lower incidence of side effects.
Halothane: A halogenated hydrocarbon anesthetic. Isoflurane has a better safety profile and is less likely to cause hepatotoxicity.
Sevoflurane: A fluorinated ether with rapid onset and recovery times. .
Propriétés
Numéro CAS |
64017-73-8 |
|---|---|
Formule moléculaire |
C3H2ClF5O |
Poids moléculaire |
184.49 g/mol |
Nom IUPAC |
1-chloro-1-(difluoromethoxy)-1,2,2-trifluoroethane |
InChI |
InChI=1S/C3H2ClF5O/c4-3(9,1(5)6)10-2(7)8/h1-2H |
Clé InChI |
WPSUOVRIOAWRCD-UHFFFAOYSA-N |
SMILES canonique |
C(C(OC(F)F)(F)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B14489856.png)
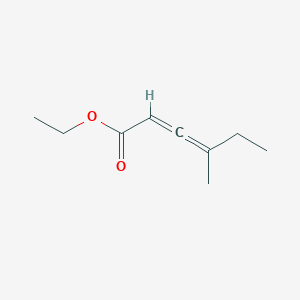
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid](/img/structure/B14489858.png)
![6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one](/img/structure/B14489871.png)

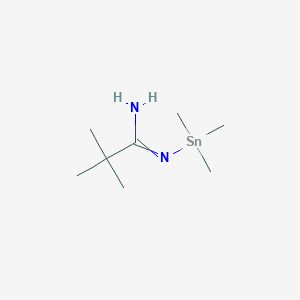
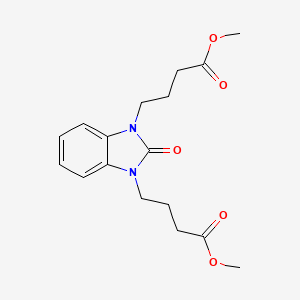
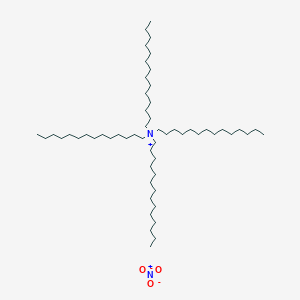
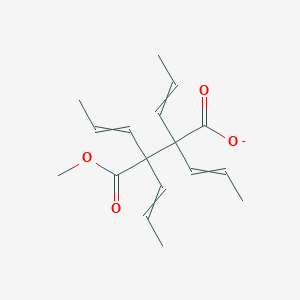
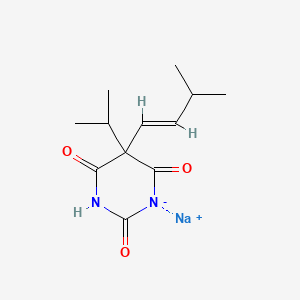
![2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14489916.png)



